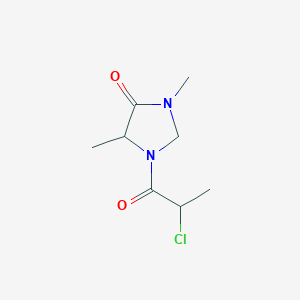
1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one is a chemical compound with a unique structure that includes a chlorinated propanoyl group attached to an imidazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one typically involves the reaction of 2-chloropropionyl chloride with 3,5-dimethylimidazolidin-4-one. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Preparation of 2-chloropropionyl chloride: This is achieved by chlorination of propionyl chloride.
Reaction with 3,5-dimethylimidazolidin-4-one: The 2-chloropropionyl chloride is then reacted with 3,5-dimethylimidazolidin-4-one in the presence of a suitable base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include:
Bulk chlorination: Using large-scale chlorination reactors to produce 2-chloropropionyl chloride.
Continuous reaction systems: Employing continuous flow reactors to ensure consistent product quality and high throughput.
化学反応の分析
Types of Reactions
1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one undergoes several types of chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction reactions: The carbonyl group can be reduced to form alcohol derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and imidazolidinone.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction reactions: Commonly use reducing agents such as lithium aluminium hydride or sodium borohydride.
Hydrolysis: Conducted using hydrochloric acid or sodium hydroxide solutions.
Major Products
Substitution: Produces various substituted imidazolidinones.
Reduction: Yields alcohol derivatives.
Hydrolysis: Results in the formation of 2-chloropropanoic acid and 3,5-dimethylimidazolidin-4-one.
科学的研究の応用
1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloropropanoyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one exerts its effects involves the interaction of its chloropropanoyl group with various molecular targets. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The compound’s reactivity is primarily due to the electrophilic nature of the chloropropanoyl group, which can form covalent bonds with nucleophilic sites on target molecules.
類似化合物との比較
Similar Compounds
2-Chloropropionic acid: Shares the chloropropanoyl group but lacks the imidazolidinone ring.
2-Chloropropionyl chloride: A precursor in the synthesis of 1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one.
Uniqueness
This compound is unique due to the presence of both the chloropropanoyl group and the imidazolidinone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
1-(2-chloropropanoyl)-3,5-dimethylimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-5(9)7(12)11-4-10(3)8(13)6(11)2/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDMLCJILGCZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CN1C(=O)C(C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














